Benzeneacetonitrile, 3-chloro-4-hydroxy-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 3-chloro-4-hydroxy- can be achieved through several methods. One common approach involves the nitrile synthesis from the corresponding benzyl halide. For instance, 3-chloro-4-hydroxybenzyl chloride can be reacted with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield Benzeneacetonitrile, 3-chloro-4-hydroxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 3-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can replace the chlorine atom.
Major Products
Oxidation: 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxyacetophenone.
Reduction: 3-chloro-4-hydroxybenzylamine.
Substitution: 3-methoxy-4-hydroxybenzeneacetonitrile or 3-ethoxy-4-hydroxybenzeneacetonitrile.
Scientific Research Applications
Benzeneacetonitrile, 3-chloro-4-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 3-chloro-4-hydroxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function. The chlorine atom can also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain chemical reactions.
3-chlorobenzeneacetonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-hydroxybenzeneacetonitrile:
Uniqueness
Benzeneacetonitrile, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYVBKAIGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452053 | |
Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58622-59-6 | |
Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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